molecular formula C8H11NO2 B2609575 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid CAS No. 67838-90-8

3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid

Cat. No. B2609575
CAS RN: 67838-90-8
M. Wt: 153.181
InChI Key: XSAZQIFVNCTKEU-UHFFFAOYSA-N
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Description

“3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid” is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20318 .


Synthesis Analysis

The synthesis of “3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid” can be achieved using N-Methyl-2-pyrrolecarboxaldehyde . Another related compound, 1H-Pyrrole-1-propionic acid, can be prepared by the hydrolysis of 1-(2-cyanoethyl)pyrrole .


Molecular Structure Analysis

The molecular structure of “3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid” consists of a pyrrole ring attached to a propanoic acid group . The pyrrole ring contains a nitrogen atom and is substituted with a methyl group .

Scientific Research Applications

Synthesis and Structural Insights

  • The compound has been utilized in synthesizing novel structures, such as in the study by Zeng Xiang (2005), where 3-(Pyrrole-2?-carboxamido)propanoic acid was synthesized and its crystal structure analyzed using X-ray diffraction, revealing insights into its molecular arrangement and stability factors (Zeng Xiang, 2005).

Alkaloid Identification and Characterization

  • In the research on Lycium chinense fruits, new pyrrole alkaloids related to 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid were identified, indicating its relevance in the discovery and characterization of natural products (U. Youn et al., 2016).

Chemical Synthesis and Properties

  • The compound has been used in the synthesis of various chemically significant structures, such as benzodipyrrinones, which have unique configurations and potential applications in material science and chemistry (S. Boiadjiev & D. Lightner, 2003).
  • In a study on polysubstituted pyrroles, the compound was utilized to create novel pentasubstituted pyrroles, demonstrating its utility in advancing synthetic organic chemistry (N. N. Kolos & N. V. Chechina, 2019).

Spectroscopy and Structural Analysis

  • Studies like the one conducted by D. Lightner et al. (1984) have explored the spectroscopic properties and solution structures of compounds related to 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid, contributing to our understanding of their chemical behavior and potential applications (D. Lightner et al., 1984).

Reactivity and Application in Synthesis

  • The reactivity of related compounds has been explored in the context of synthesizing β-lactams, showcasing its importance in pharmaceutical and synthetic chemistry (M. Behzadi et al., 2015).

Ligand Synthesis and Characterization

  • The synthesis and characterization of salen-type ligands functionalized with pyrrole derivative pendant arms, which are based on 3-pyrrol-1-ylpropanoic acid, a compound related to 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid, illustrate its role in ligand chemistry and potential applications in coordination complexes (Mariana Andrade et al., 2005).

Future Directions

The future directions for “3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications. As a pyrrole derivative, it may have potential uses in various fields such as medicinal chemistry .

properties

IUPAC Name

3-(1-methylpyrrol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-3,6H,4-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAZQIFVNCTKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67838-90-8
Record name 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid
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